4-(2,4-Dioxopyrimidin-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2950-83-6 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(2,4-dioxopyrimidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H10N2O4/c11-6-3-5-10(8(14)9-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H,12,13)(H,9,11,14) |
InChI Key |
QUNMTFIUXOCVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid and Its Analogs
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.
Multi-dimensional NMR techniques are indispensable for deciphering the complex spin systems within this compound. youtube.comsdsu.eduscience.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin couplings, typically through two or three bonds. sdsu.edu In the butanoic acid chain, COSY would show correlations between the protons on Cα and Cβ, and between Cβ and Cγ. For the uracil (B121893) ring, a key correlation would be observed between the olefinic protons H-5 and H-6. chemijournal.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the proton signal for H-6 of the uracil ring would show a cross-peak with the C-6 carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.eduscience.gov This is crucial for connecting different parts of the molecule. For example, the methylene (B1212753) protons on the Cα of the butanoic acid chain would show a correlation to the N-1 nitrogen of the uracil ring, confirming the point of attachment. These protons would also correlate with the carboxylic carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. science.gov NOESY is vital for conformational analysis, such as determining the relative orientation of the uracil ring and the flexible butanoic acid side chain.
The expected chemical shifts are based on data from uracil derivatives and butanoic acid. asianpubs.orgmdpi.comnih.govdocbrown.info The uracil ring protons H-5 and H-6 typically appear as doublets in the olefinic region, while the N-H proton gives a signal further downfield. nih.gov The protons of the butanoic acid chain appear in the aliphatic region, with the α-protons being the most deshielded due to their proximity to the nitrogen atom. mdpi.com In the ¹³C NMR spectrum, the carbonyl carbons (C-2, C-4, and the carboxylic acid) resonate at the lowest field. asianpubs.orgdocbrown.info
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Uracil Ring | |||
| N1 | - | - | H-α, H-2', H-6 |
| C2 | - | ~157 | H-6 |
| N3 | ~11.3 (broad s) | - | H-5 |
| C4 | - | ~164 | H-5 |
| C5 | ~5.7 (d) | ~102 | H-6 |
| C6 | ~7.5 (d) | ~153 | H-5, H-α |
| Butanoic Acid Chain | |||
| Cα (C-1') | ~3.6 (t) | ~57 | C-2, C-6 (Uracil), Cβ, Cγ, COOH |
| Cβ (C-2') | ~1.9 (m) | ~26 | Cα, Cγ, COOH |
| Cγ (C-3') | ~2.3 (t) | ~31 | Cα, Cβ, COOH |
| COOH | ~12.2 (broad s) | ~174 | H-β, H-γ |
Note: Chemical shifts are estimates based on analogous compounds and can vary with solvent and concentration. d=doublet, t=triplet, m=multiplet, s=singlet.
Isotopic labeling involves replacing specific atoms (e.g., ¹²C, ¹⁴N, ¹H) with their NMR-active isotopes (¹³C, ¹⁵N, ²H) to probe molecular structure, dynamics, and metabolic pathways. nih.govresearchgate.net While uniform labeling is common, selective or residue-specific labeling can simplify complex spectra and highlight specific interactions. nih.govnih.govresearchgate.net
For a molecule like this compound, isotopic labeling could be employed in several ways:
¹⁵N Labeling: Synthesizing the molecule using ¹⁵N-labeled urea (B33335) would incorporate ¹⁵N at the N1 and N3 positions of the uracil ring. acs.org This would enable ¹H-¹⁵N HSQC/HMBC experiments, providing direct information about the electronic environment of the nitrogen atoms and their coupling with nearby protons, confirming tautomeric states and hydrogen bonding.
¹³C Labeling: Specific ¹³C labels can be introduced into the uracil ring or the butanoic acid chain during synthesis. acs.org This allows for tracking the metabolic fate of the molecule in biological systems or for selectively enhancing signals in ¹³C NMR experiments to study reaction mechanisms.
Deuterium (B1214612) (²H) Labeling: Replacing specific C-H protons with deuterium can simplify crowded ¹H NMR spectra and reduce relaxation rates, leading to sharper signals for the remaining protons. nih.gov For instance, selective deuteration of the C-5 position of the uracil ring would cause the H-6 signal to appear as a singlet instead of a doublet, which can be advantageous in larger, more complex systems. nih.gov
These labeling strategies are particularly powerful for studying interactions with biological macromolecules or for elucidating complex metabolic transformations where the fate of specific atoms needs to be traced. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS): HRMS, often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.govsciex.com This allows for the unambiguous determination of the elemental formula of the parent ion of this compound (C₈H₁₀N₂O₄), distinguishing it from other isobaric compounds with the same nominal mass. For example, the protonated molecule [M+H]⁺ would be detected to confirm its molecular formula. researchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This provides a fragmentation pattern that acts as a structural fingerprint. The fragmentation of this compound would likely involve cleavages in both the uracil ring and the butanoic acid side chain. uni-saarland.de
Key fragmentation pathways can be predicted based on the known behavior of uracil and carboxylic acids: libretexts.orgresearchgate.net
Loss of the Butanoic Acid Chain: A characteristic fragmentation involves the cleavage of the N1-Cα bond, leading to a protonated uracil fragment (m/z 113). researchgate.net
Fragmentation of the Carboxylic Acid Moiety: Common losses from the side chain include the loss of water (H₂O, -18 Da), the carboxyl group as COOH (-45 Da), or through a McLafferty rearrangement if applicable.
Uracil Ring Fragmentation: The uracil ring itself can fragment, often through a retro-Diels-Alder mechanism, leading to characteristic ions such as those at m/z 69 (C₃H₃NO⁺) and m/z 42 (C₂H₂O⁺). researchgate.net
Interactive Table: Predicted MS/MS Fragmentation of [C₈H₁₀N₂O₄+H]⁺ (m/z 199.07)
| Fragment m/z | Proposed Formula | Description of Loss/Fragment |
| 181.06 | [C₈H₉N₂O₃]⁺ | Loss of water (-H₂O) from the carboxylic acid group. |
| 154.06 | [C₇H₈N₂O₂]⁺ | Loss of the carboxyl group (-COOH). |
| 113.03 | [C₄H₅N₂O₂]⁺ | Cleavage of the N1-Cα bond, yielding protonated uracil. researchgate.net |
| 96.02 | [C₄H₄N₂O]⁺ | Loss of ammonia (B1221849) (-NH₃) from the uracil fragment. |
| 69.02 | [C₃H₃NO]⁺ | Common fragment from uracil ring cleavage. researchgate.net |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. psu.edu
For this compound, the spectra would be dominated by vibrations from the uracil ring and the carboxylic acid group. researchgate.netias.ac.in
N-H and O-H Stretching: The N₃-H stretch of the uracil ring and the O-H stretch of the carboxylic acid would appear as broad bands in the high-frequency region of the IR spectrum (~3200-2500 cm⁻¹). nih.gov
C=O Stretching: This molecule has three carbonyl groups. The two amide carbonyls (C₂=O and C₄=O) in the uracil ring would give rise to strong, distinct bands in the region of 1750-1650 cm⁻¹. nih.govresearchgate.net The carboxylic acid C=O stretch would also appear in this region, often around 1700-1720 cm⁻¹. rsc.org
C=C and C-N Stretching: Vibrations from the C₅=C₆ double bond and various C-N bonds within the uracil ring typically appear in the 1650-1200 cm⁻¹ fingerprint region. ias.ac.inias.ac.in
C-H Stretching: Aliphatic C-H stretching from the butanoic acid chain would be observed around 2960-2850 cm⁻¹. ias.ac.in
Hydrogen bonding significantly influences the position and shape of the N-H, O-H, and C=O stretching bands. In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and between the uracil N-H and C=O groups would cause these bands to broaden and shift to lower wavenumbers. psu.edu
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| ~3200-3100 | N-H Stretching | Uracil Amide (N₃-H) | Medium | Weak |
| ~3000-2500 | O-H Stretching (broad) | Carboxylic Acid | Strong, Broad | Weak |
| ~2960-2850 | C-H Stretching (asymmetric & symmetric) | Butanoic Acid Chain | Medium | Strong |
| ~1720-1700 | C=O Stretching | Carboxylic Acid | Strong | Medium |
| ~1715, ~1670 | C=O Stretching (asymmetric & symmetric) | Uracil Amide (C₂=O, C₄=O) | Very Strong | Medium |
| ~1650 | C=C Stretching | Uracil Ring (C₅=C₆) | Medium | Strong |
| ~1460 | C-H Bending (scissoring) | Methylene (-CH₂-) | Medium | Medium |
| ~1420 | N-H In-plane Bending | Uracil Amide (N₃-H) | Medium | Weak |
| ~1240 | Ring Stretching (Kekule mode) | Uracil Ring | Strong | Strong |
| ~920 | O-H Out-of-plane Bending (broad) | Carboxylic Acid Dimer | Medium, Broad | Weak |
Note: Frequencies are approximate and can be influenced by physical state and intermolecular interactions. nih.govias.ac.innih.govrsc.orgias.ac.in
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis of this compound and Derivatives
The crystal packing would be dominated by an extensive network of hydrogen bonds. rsc.org
Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.govmdpi.com
Uracil Hydrogen Bonding: The uracil moiety possesses both hydrogen bond donors (N₃-H) and acceptors (C₂=O, C₄=O). This allows for the formation of hydrogen-bonded tapes or sheets, often involving N₃-H···O₄ interactions, which also form an R²₂(8) motif between two uracil molecules. nih.govrsc.org
Cross-Interactions: It is also possible for hydrogen bonds to form between the carboxylic acid group of one molecule and the carbonyl acceptors of the uracil ring of a neighboring molecule, leading to more complex, three-dimensional supramolecular architectures. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for the stereochemical characterization of chiral compounds, providing information about their absolute configuration and conformation in solution. The parent compound, this compound, is achiral as it does not possess a stereocenter and, therefore, does not exhibit a chiroptical response. Consequently, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this specific molecule.
However, the introduction of a chiral center into the molecular structure, for instance, by substitution on the butanoic acid side chain, would yield chiral analogs. For these chiral derivatives, chiroptical spectroscopy would be a powerful tool for elucidating their three-dimensional structure.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chiral environment of the chromophore.
For chiral analogs of this compound, the uracil moiety would serve as the primary chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be highly sensitive to the absolute configuration of the stereocenter in the N-1 substituent and the preferred conformation of the side chain relative to the pyrimidine (B1678525) ring.
A theoretical study on the CD spectra of uridine (B1682114) and its derivative, NH2-uridine, highlights the dependence of the spectrum on the conformational angle. nih.gov The calculated CD spectra for different conformers showed significant variation, but the Boltzmann-averaged spectra successfully reproduced the experimental results. nih.gov This underscores the power of combining computational methods with experimental CD to obtain detailed stereochemical insights.
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule, and the presence of Cotton effects in the ORD spectrum can be used to determine the absolute configuration of chiral centers. Similar to CD, ORD is only applicable to chiral molecules.
For a hypothetical chiral analog of this compound, the ORD spectrum would exhibit a plain curve at wavelengths away from the absorption maxima of the uracil chromophore and one or more Cotton effects in the region of absorption. The sign of the Cotton effect is directly related to the stereochemistry of the molecule.
The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the two techniques provide complementary information. In practice, CD spectroscopy is often preferred for stereochemical studies due to the better resolution of individual electronic transitions.
Computational and Theoretical Chemistry Investigations of 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid
Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely employed to investigate the geometric and electronic properties of molecules. biointerfaceresearch.comresearchgate.net These methods are instrumental in understanding molecular structure, reaction mechanisms, and designing new molecules with desired properties. researchgate.net For uracil (B121893) derivatives and related compounds, DFT calculations are used to optimize the molecular geometry and predict various electronic and spectroscopic parameters. nih.govphyschemres.org The B3LYP functional is a commonly used method in these calculations, often paired with basis sets like 6-31+G(d) or 6-311G(d,p) to achieve accurate results for organic molecules. biointerfaceresearch.comresearchgate.net
The electronic properties of this compound can be elucidated through several key analyses derived from quantum chemical calculations.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. biointerfaceresearch.com For pyrimidine (B1678525) derivatives, the HOMO is often located on the aromatic ring system, indicating this region's susceptibility to electrophilic attack. biointerfaceresearch.com
Charge Distribution: Natural Bond Orbital (NBO) analysis is a common method for studying intramolecular interactions and charge distribution. biointerfaceresearch.com It provides detailed information about the charge on each atom, revealing the effects of electron-withdrawing or electron-donating groups. For instance, in butanoic acid derivatives, carbon atoms attached to electronegative oxygen atoms typically exhibit a positive charge, with the carboxylic acid carbon having a significant positive charge. biointerfaceresearch.com Similarly, oxygen atoms consistently show a negative charge. biointerfaceresearch.com This charge distribution is fundamental to understanding how the molecule interacts with other polar molecules and biological receptors.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. chemrxiv.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgresearchgate.net Typically, negative potential regions (often colored red or blue) are concentrated around electronegative atoms like oxygen and are prone to electrophilic attack. chemrxiv.org Positive potential regions (often colored blue or red) are found around hydrogen atoms and are sites for nucleophilic attack. chemrxiv.org For molecules containing amide and carboxylic acid groups, the MEP analysis reveals that the most negative regions are localized near the carbonyl oxygen atoms, indicating these as primary sites for electrostatic interactions and hydrogen bonding. chemrxiv.orgresearchgate.net
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance in Reactivity Analysis |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. biointerfaceresearch.com |
| NBO Charges | Natural Bond Orbital atomic charges | Describes the electron distribution on individual atoms, highlighting polar bonds and reactive sites. biointerfaceresearch.com |
| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, identifying nucleophilic and electrophilic regions for intermolecular interactions. chemrxiv.org |
Quantum chemistry methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. biointerfaceresearch.comresearchgate.net
Vibrational Frequencies: DFT calculations can accurately predict the vibrational spectra (FT-IR and FT-Raman) of molecules. biointerfaceresearch.comresearchgate.net Theoretical vibrational frequencies are often calculated from the optimized molecular geometry. physchemres.org A good agreement between the calculated and experimental spectra serves as a validation of the computed structure. biointerfaceresearch.com For butanoic acid and its derivatives, characteristic vibrational modes include O-H stretching in the carboxylic acid group and C=O stretching of both the carboxylic acid and pyrimidine ring carbonyls. researchgate.netnist.gov
NMR Chemical Shifts: Theoretical calculations can also predict 1H and 13C NMR chemical shifts. researchgate.netmdpi.com These predictions are valuable for assigning signals in experimental spectra and confirming the structural elucidation of newly synthesized compounds. mdpi.com The accuracy of these predictions depends on the level of theory and basis set used in the calculations.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for Related Structures
| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical Calculated Wavenumber (cm-1) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | ~3000 (broad) | ~3080 |
| Amide N-H | Stretching | ~3200-3400 | ~3250 |
| Carbonyl C=O (acid) | Stretching | ~1700-1725 | ~1715 |
| Carbonyl C=O (pyrimidine) | Stretching | ~1650-1680 | ~1670 |
| Phenyl C=C | Stretching | ~1450-1600 | ~1470-1610 |
Note: Data is illustrative, based on typical values for similar functional groups found in the literature. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational dynamics and flexibility of molecules like this compound. mdpi.comnih.gov
MD simulations can reveal how the molecule behaves in different environments, such as in an aqueous solution, providing insights into solvent effects. nih.gov The simulation involves defining a force field (e.g., AMBER, GROMOS) that describes the potential energy of the system, and then solving Newton's equations of motion for all atoms. mdpi.comnih.gov The resulting trajectory provides a detailed view of the molecule's conformational changes, from side-chain rotations to larger-scale movements of the butanoic acid chain relative to the pyrimidine ring. mdpi.com Analysis of the simulation can identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. mdpi.comnih.gov
Molecular Docking Studies of this compound with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com It is a key tool in structure-based drug design for identifying and optimizing potential drug candidates. researchgate.net
For this compound, docking studies can be used to explore its potential interactions with various biological targets. The 2,4-dioxopyrimidine (uracil) scaffold is present in many biologically active molecules, and butanoic acid derivatives are known to act as inhibitors for enzymes like histone deacetylases (HDACs). biointerfaceresearch.com
The docking process involves placing the ligand into the binding site of a protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity (or interaction energy) for each pose. researchgate.net The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. nih.gov For example, the carbonyl groups and N-H moieties of the pyrimidine ring, along with the carboxylic acid group, are all potential hydrogen bond donors or acceptors, making them critical for specific recognition by a target protein.
Table 3: Potential Biomolecular Targets and Key Interactions for Pyrimidine Analogs
| Potential Target Class | Example Target | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
|---|---|---|---|
| Kinases | Tyrosine Kinase | Lys, Asp, Glu | Hydrogen bonds with backbone, cation-π interactions. |
| Deacetylases | Histone Deacetylase (HDAC) | His, Asp, Tyr, Zn2+ | Coordination with zinc ion via carboxylate, hydrogen bonds. biointerfaceresearch.com |
| Peptidases | Dipeptidyl peptidase-4 (DPP-4) | Arg, Glu, Tyr, Phe | Salt bridge with carboxylate, hydrogen bonds with pyrimidine ring. mdpi.com |
| Polymerases | DNA/RNA Polymerase | Asp, Arg | Hydrogen bonding mimicking natural nucleobases. |
Biochemical and Molecular Biological Research into 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid and Its Analogs in Vitro and Mechanistic Focus
Cellular Uptake and Intracellular Fate Studies (Mechanistic, not dosage/administration)
The entry of pyrimidine (B1678525) analogs into a cell and their subsequent metabolic journey are critical determinants of their biological activity. While direct studies on 4-(2,4-dioxopyrimidin-1-yl)butanoic acid are limited, the behavior of similar molecules provides a foundational understanding.
Investigation of Membrane Permeability and Cellular Transport Mechanisms
The cellular uptake of nucleoside and nucleobase analogs is a complex process that can occur through both passive diffusion and carrier-mediated transport. mdpi.com Generally, the hydrophilic nature of many pyrimidine analogs necessitates the involvement of specific membrane transporter proteins for efficient entry into the cytoplasm. researchgate.netnih.gov The two major families of transporters involved are the human concentrative nucleoside transporters (hCNTs) and the human equilibrative nucleoside transporters (hENTs). nih.gov The structural characteristics of this compound, featuring a uracil (B121893) moiety, suggest that it may be a substrate for these transport systems. The butanoic acid side chain could also influence its lipophilicity and potential for passive diffusion across the cell membrane.
Analysis of Intracellular Biotransformation Pathways and Metabolite Formation
Once inside the cell, pyrimidine analogs are often considered prodrugs that must undergo intracellular activation to exert their pharmacological effects. nih.govuu.nl This activation typically involves a series of phosphorylation steps, converting the initial compound into its monophosphate, diphosphate, and ultimately triphosphate forms. uu.nl These phosphorylated metabolites are the active species that can interfere with cellular processes. uu.nl The metabolic fate of this compound would likely involve enzymes of the pyrimidine salvage pathway. It is plausible that the butanoic acid group could be subject to metabolic modifications, such as beta-oxidation, which could alter its activity and intracellular concentration.
Role in Nucleic Acid Metabolism and Biosynthesis Pathways
The structural similarity of pyrimidine analogs to endogenous nucleobases is the basis for their interaction with the machinery of nucleic acid synthesis and repair.
Potential Integration into Nucleosides or Nucleotides (if applicable)
A key mechanism for many pyrimidine analogs is their conversion to nucleotide analogs, which can then be incorporated into growing DNA or RNA chains. uu.nl For this compound to be integrated, it would first need to be metabolized to a triphosphate derivative. The presence of the butanoic acid side chain at the N1 position of the uracil ring might, however, sterically hinder the enzymatic processes required for its conversion into a nucleoside and subsequent phosphorylation. Further investigation is required to determine if this compound can be recognized and processed by the relevant cellular kinases.
Mechanistic Studies on Interference with DNA or RNA Synthesis or Repair
Pyrimidine analogs can disrupt DNA and RNA synthesis through several mechanisms. uu.nl The triphosphate forms of these analogs can act as competitive inhibitors of DNA and RNA polymerases, thereby halting chain elongation. nih.gov If incorporated into the nucleic acid strand, they can lead to chain termination or create a structurally altered polymer that interferes with replication and transcription. nih.gov The specific impact of this compound on these processes would depend on its ability to be anabolized to the active triphosphate form and the subsequent recognition of this analog by polymerases.
In Vitro Biological Activities and Molecular Mechanisms of Action
The biological effects of uracil derivatives are diverse, with many exhibiting antiviral and anti-tumor activities. nih.govresearchgate.net These activities are often linked to the inhibition of key enzymes involved in viral replication or cellular proliferation. nih.govresearchgate.net For example, the well-known pyrimidine analog 5-fluorouracil (B62378) exerts its anticancer effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. plos.org
The potential in vitro biological activities of this compound could be multifaceted. It might act as an inhibitor of enzymes within the pyrimidine metabolic pathway or, if activated, interfere with nucleic acid synthesis. The specific molecular targets and the precise mechanisms of action remain to be elucidated through dedicated in vitro studies.
Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)
Direct research into the specific antimicrobial action of this compound is not extensively documented in publicly available literature. However, the compound's structure, a conjugate of a uracil moiety and butanoic acid, suggests potential mechanisms derived from its components and related analogs.
Butyric acid, a short-chain fatty acid, is known for its antimicrobial properties. Its non-dissociated form can penetrate the lipid cell wall of bacteria. Once inside the more neutral pH of the cytosol, it releases protons and anions. This can lead to an accumulation of anions that disrupts cellular functions, such as affecting purine (B94841) base synthesis and denaturing essential enzymes, ultimately leading to bacterial cell death. Derivatives of butyric acid are noted to induce the expression of antimicrobial peptides, which represent a primary defense mechanism of mucous membranes against a variety of microorganisms. nih.gov
On the other hand, the uracil fragment is a key component of nucleic acids and is significant in processes related to the replication of the bacterial chromosome. nih.gov Some uracil derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil (B20015) thietanyl- and dioxothietanyl derivatives have demonstrated high antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1-10 μg/ml against a panel of bacteria including S. aureus and E. coli. nih.gov Additionally, pyrimidinophanes containing uracil units and quaternized nitrogen atoms in the spacers have shown significant bacteriostatic and fungistatic activity. researchgate.net The general mechanisms of antibacterial compounds can include inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and interruption of protein synthesis. mdpi.com
While these findings relate to components or analogs, specific studies are required to determine if this compound exhibits similar antimicrobial mechanisms and to quantify its efficacy.
Antiviral Action Mechanisms (if applicable)
Analogs of this compound have been identified as potent inhibitors of influenza A and B viruses. This class of compounds, characterized as 4-substituted 2,4-dioxobutanoic acids, demonstrates a specific mechanism of action by targeting the viral transcriptase complex. nih.govnih.gov
The primary molecular target is the cap-dependent endonuclease activity of the viral transcriptase. nih.govnih.gov This enzyme is crucial for the virus's "cap-snatching" mechanism, a process where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease, the compounds effectively block viral transcription and, consequently, viral replication. nih.govnih.gov
In vitro studies have shown that these compounds can inhibit the replication of influenza virus in cell culture assays. nih.govnih.gov Potent derivatives within this series have demonstrated 50% inhibitory concentrations (IC50) in yield reduction assays ranging from 0.18 to 0.71 μM. These values are comparable to the concentrations required for the inhibition of in vitro transcription (0.32 to 0.54 μM), reinforcing the proposed mechanism of action. nih.gov The antiviral activity appears to be specific to influenza viruses, as several of these compounds did not inhibit the replication of other viruses in cell culture. nih.govnih.gov
| Compound Class | Viral Target | Mechanism of Action | In Vitro IC50 Range (Virus Yield Reduction) | In Vitro IC50 Range (Transcription Inhibition) |
|---|---|---|---|---|
| 4-substituted 2,4-dioxobutanoic acids | Influenza A and B Viruses | Inhibition of cap-dependent endonuclease activity of the viral transcriptase complex | 0.18 - 0.71 µM | 0.32 - 0.54 µM |
Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro)
Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors. nih.gov Inhibition of HDACs can alter gene expression, leading to the inhibition of cell proliferation, induction of cell differentiation, and apoptosis. nih.gov This anti-tumor property is a key area of cancer research. nih.govnih.gov For example, sodium butyrate (B1204436) has been shown to induce apoptosis in human colonic cancer cell lines. nih.gov
Uracil and its derivatives are also a cornerstone of cancer chemotherapy, with compounds like 5-fluorouracil acting as antimetabolites that interfere with DNA synthesis. Numerous novel uracil derivatives have been synthesized and tested for antiproliferative activity. For instance, a series of isolongifoleno pyrimidine derivatives showed cytotoxic activity against the MCF-7 breast cancer cell line, with one compound exhibiting an IC50 value of 0.33 ± 0.24 µM and inducing apoptosis through the generation of reactive oxygen species (ROS). mdpi.com Other studies on different classes of uracil-containing compounds have reported a wide range of IC50 values against various cancer cell lines, as detailed in the table below. It is important to note that these are analogs, and their activity does not directly translate to this compound.
| Compound/Analog Class | Cancer Cell Line(s) | Reported IC50 Values (µM) | Potential Mechanism of Action |
|---|---|---|---|
| Isolongifoleno pyrimidine derivative (Compound 45) | MCF-7 (Breast Cancer) | 0.33 ± 0.24 | Induction of apoptosis via ROS generation |
| Betulinic Acid−Triazole Hybrids (Compound 4a) | RPMI−7951 (Malignant Melanoma) | Value below 50 µM, specific value not provided | Cytotoxic effects |
| 5-methoxyindole tethered C-5 functionalized isatins (Compound 5o) | Various | 1.69 | Cell cycle arrest at G1 phase |
Immunomodulatory Mechanisms (In Vitro)
There is a lack of direct in vitro studies on the immunomodulatory mechanisms of this compound. However, the well-documented immunomodulatory functions of butyrate provide a strong basis for hypothesizing the potential activities of its uracil conjugate.
Butyrate is a key short-chain fatty acid that plays a significant role in mediating the effects of the gut microbiome on both local and systemic immunity. nih.gov Its immunomodulatory effects are multifaceted. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs) in immune cells, which can alter gene expression related to inflammatory pathways. nih.gov
In vitro, butyrate has demonstrated anti-inflammatory properties through the inhibition of the transcription factor nuclear factor-κB (NF-κB) activation. nih.gov Downregulation of the NF-κB signaling pathway leads to modulated production of proinflammatory cytokines. nih.gov Studies on derivatives of pyrimidines have also shown immunomodulatory potential. For example, an ethyl pyrimidine derivative (RDV-8) was found to decrease the proliferation of human peripheral blood mononuclear cells and the synthesis of monocyte chemotactic protein 1 in vitro. nih.gov
Furthermore, in experimental models, sodium butyrate has been shown to elevate the levels of anti-inflammatory cytokines such as IL-4 and TGF-β1, while reducing hippocampal NF-κB. nih.gov Given these properties of butyrate and related pyrimidine structures, it is plausible that this compound could exhibit immunomodulatory effects, potentially by influencing cytokine production and inflammatory signaling pathways. However, dedicated in vitro studies are necessary to confirm and characterize these potential mechanisms.
Advanced Analytical Methodologies and Quality Control for Research Applications of 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid
Chromatographic Method Development for Separation and Purity Assessment of 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid
Chromatography is a cornerstone technique for the separation and analysis of chemical compounds. The development of specific chromatographic methods for this compound is essential for assessing its purity and isolating it from reaction precursors, byproducts, or complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation of the target analyte from any impurities. Key parameters include the choice of column, mobile phase composition, flow rate, and detection wavelength. Given the structure of the compound, which contains a polar carboxylic acid group and a uracil (B121893) moiety, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. longdom.orgresearchgate.net Detection is commonly performed using a UV detector set to the maximum absorbance wavelength (λmax) of the uracil ring, which is typically around 260 nm. jst.go.jpjapsonline.com
Method validation is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. longdom.org This involves assessing linearity, sensitivity (limit of detection and quantification), accuracy, and precision. semanticscholar.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water | Separates compounds based on polarity. The acid improves peak shape. longdom.org |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |
| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |
| Column Temperature | 25 °C | Maintains consistent retention times. |
| Detection | UV at 260 nm | The uracil ring strongly absorbs UV light at this wavelength. jst.go.jp |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, which are polar and have a low vapor pressure, are not suitable for direct GC analysis. semanticscholar.org To utilize GC, a derivatization step is necessary to convert the non-volatile analyte into a thermally stable and volatile derivative.
Common derivatization strategies for compounds containing carboxylic acid and amine-like functional groups (within the uracil ring) include silylation. nih.gov Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons on the carboxylic acid and the N-H groups of the uracil ring with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, allowing it to be analyzed by GC. nih.gov Another approach involves derivatization with reagents like ethyl chloroformate. semanticscholar.org The resulting volatile derivative can then be separated on a standard GC column (e.g., HP-5) and detected, often by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). semanticscholar.org
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule. This technique is critical when a compound's biological activity is stereospecific.
For the compound this compound, this analytical method is not applicable . The molecule does not possess a chiral center (a carbon atom attached to four different groups) and is therefore achiral. It does not exist as a pair of enantiomers. Consequently, there is no requirement for enantiomeric purity determination.
Advanced Electrophoretic Techniques for Analysis in Complex Biological and Chemical Mixtures
Advanced electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to HPLC for analyzing charged species like this compound. nih.gov CE provides advantages such as rapid analysis times, high resolution, and minimal sample consumption. thermofisher.comumich.edu
In CE, charged molecules migrate through a narrow capillary filled with an electrolyte solution under the influence of a strong electric field. jsscacs.edu.in The separation of pyrimidine (B1678525) derivatives can be optimized by adjusting the pH of the buffer, which affects the charge of the analyte and the electroosmotic flow. nih.gov Techniques such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are particularly useful. CZE separates ions based on their electrophoretic mobility, while MEKC can separate both neutral and charged molecules by adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase. These methods are highly effective for analyzing pyrimidine and purine (B94841) metabolites in complex biological samples like urine. nih.gov
Spectrophotometric Methods for Quantitative Analysis of this compound in Research Samples
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range.
UV-Vis spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of this compound in solution. japsonline.com The uracil moiety of the molecule contains a conjugated system of double bonds, which results in strong absorption of UV radiation. The wavelength of maximum absorbance (λmax) for uracil and its derivatives is typically around 260 nm in a neutral or acidic solution. jst.go.jpjapsonline.com
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
Table 2: Example Calibration Data for Quantitative Analysis by UV-Vis Spectroscopy
| Standard Concentration (µg/mL) | Absorbance at 260 nm |
|---|---|
| 5 | 0.112 |
| 10 | 0.225 |
| 20 | 0.451 |
| 40 | 0.898 |
Fluorescence Spectroscopy for Labeled Derivatives
Fluorescence spectroscopy serves as a highly sensitive tool for the detection and characterization of this compound when it is functionalized with a fluorescent label. This technique is particularly valuable in biological applications where the compound might be used as a probe to study nucleic acid interactions. nih.govnih.govresearchgate.net
The intrinsic fluorescence of uracil and its simple derivatives is often too low for sensitive detection. rsc.orgnih.gov Therefore, covalent attachment of a fluorophore is a common strategy to enhance its detectability. The butanoic acid side chain of this compound offers a convenient site for the attachment of various fluorescent dyes without significantly altering the pyrimidine ring structure, which is often crucial for its biological activity.
Commonly employed fluorophores for labeling nucleic acid components include fluorescein (B123965) and rhodamine derivatives, as well as cyanine (B1664457) dyes like Cy3 and Cy5. nih.gov The choice of fluorophore depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. For instance, a derivative of this compound could be synthesized to incorporate a fluorophore that exhibits changes in its fluorescence properties upon binding to a target nucleic acid sequence, enabling its use as a molecular probe. nih.govresearchgate.net
Fluorescence Resonance Energy Transfer (FRET) is another powerful application where a labeled derivative of this compound can be used. In a FRET experiment, the compound could be labeled with a donor fluorophore, and a target molecule with an acceptor fluorophore. The efficiency of energy transfer between the donor and acceptor provides information about the distance between them, which is useful for studying molecular interactions and conformational changes. nih.gov
The following interactive table summarizes key properties of common fluorophores that could be conjugated to this compound:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| Fluorescein (FITC) | 494 | 518 | 0.92 | High quantum yield, but pH sensitive and prone to photobleaching. |
| Rhodamine B | 555 | 580 | 0.31 | More photostable than fluorescein, but lower quantum yield. |
| Cy3 | 550 | 570 | 0.15 | Bright and photostable, commonly used in FRET applications. nih.gov |
| Cy5 | 649 | 670 | 0.20 | Emits in the far-red spectrum, minimizing background fluorescence from biological samples. nih.gov |
Coupled Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Comprehensive Impurity Profiling and Structural Confirmation
To ensure the high purity required for research applications, a comprehensive analysis of potential impurities in this compound is essential. Coupled, or hyphenated, analytical techniques provide a powerful approach for the separation, identification, and quantification of impurities, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov An LC system separates the compound from its impurities based on their physicochemical properties, and the mass spectrometer provides mass-to-charge ratio information, allowing for the identification of the parent compound and any related impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound. nih.gov Derivatization, for example through silylation, can increase the volatility of the compound and its impurities, making them amenable to GC separation. nih.gov GC-MS is particularly useful for identifying small, volatile organic impurities that may be present from the synthesis process.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the unique advantage of providing detailed structural information of the separated compounds directly. researchgate.netnih.gov While less sensitive than MS, NMR provides unambiguous structural elucidation of impurities. nih.govglobalresearchonline.net This is especially valuable for characterizing isomers or closely related compounds that may have identical mass spectra. wisdomlib.org The coupling of LC with NMR allows for the online acquisition of NMR spectra for each chromatographic peak, streamlining the process of impurity identification. globalresearchonline.net
The following table outlines the strengths of these coupled techniques for the analysis of this compound:
| Technique | Separation Principle | Detection Principle | Key Advantages for Impurity Profiling |
| LC-MS | Liquid chromatography (e.g., reverse-phase, ion-exchange) | Mass spectrometry (e.g., ESI, APCI) | High sensitivity and selectivity; provides molecular weight information. nih.gov |
| GC-MS | Gas chromatography | Mass spectrometry (e.g., EI, CI) | Excellent for volatile impurities; extensive mass spectral libraries for identification. nih.gov |
| LC-NMR | Liquid chromatography | Nuclear magnetic resonance spectroscopy | Provides detailed structural information for unambiguous identification of impurities. researchgate.netnih.gov |
Development of Standard Operating Procedures for Research-Grade this compound
The production of high-quality, research-grade this compound necessitates the implementation of detailed Standard Operating Procedures (SOPs). These SOPs ensure consistency, purity, and proper characterization of the final product.
The development of these SOPs should encompass all stages, from the selection of starting materials to the final quality control analysis. The grade of the starting materials should be clearly defined, with "Reagent Grade" or "ACS Grade" being suitable for many research applications, ensuring a purity of ≥95%. alchemielabs.comjk-sci.comlabmanager.com
The synthesis protocol should be meticulously documented, including reaction conditions, purification methods (e.g., recrystallization, chromatography), and in-process controls. orgsyn.orgbu.edu.egnih.gov
A critical component of the SOP is the analytical characterization of the final product. This should include a battery of tests to confirm the identity and purity of the compound. The SOP should specify the analytical methods to be used, such as those discussed in the previous section (LC-MS, GC-MS, and NMR), along with the acceptance criteria for each test.
The following table provides a framework for an SOP for the quality control of research-grade this compound:
| Parameter | Analytical Method | Acceptance Criteria | Reference |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the proposed structure. | nih.govacs.org |
| Purity (Assay) | HPLC-UV | ≥ 98% | creative-proteomics.com |
| Individual Impurities | LC-MS | Each impurity ≤ 0.1% | nih.govfabad.org.tr |
| Residual Solvents | Headspace GC-MS | As per ICH Q3C guidelines | |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Adherence to well-defined SOPs is crucial for ensuring the reliability and reproducibility of research data generated using this compound.
Applications of 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid in Chemical Biology and Materials Science Tools
Utilization as a Building Block in Supramolecular Chemistry and Self-Assembling Systems
The uracil (B121893) group is a well-established motif in supramolecular chemistry, capable of forming predictable hydrogen-bonded assemblies. The N1-alkylation with a butanoic acid chain in 4-(2,4-dioxopyrimidin-1-yl)butanoic acid provides a synthetic handle for incorporating this recognition unit into larger supramolecular structures. While general principles of uracil-based self-assembly are understood, specific studies detailing the self-assembly behavior of this compound, including the formation of tapes, rosettes, or other higher-order structures, are not described in the available literature. Data on association constants, thermodynamic parameters, and detailed structural analysis of assemblies formed from this specific molecule are currently lacking.
Incorporation into Polymers, Nanomaterials, and Bioconjugates for Research Probes
The carboxylic acid functionality of this compound makes it an ideal candidate for covalent attachment to other molecules, including polymers, nanoparticles, and biomolecules. This would allow for the creation of functional materials and probes that leverage the recognition properties of the uracil headgroup. For instance, polymers functionalized with this compound could exhibit interesting self-healing or stimuli-responsive properties. However, a review of the scientific literature did not yield specific examples of polymers, nanomaterials, or bioconjugates synthesized using this compound. Consequently, there are no available data tables detailing the properties of such materials, such as molecular weight distributions, particle sizes, or the biological efficacy of corresponding bioconjugates.
Development as a Chemical Probe or Reporter Molecule for Biological Pathway Interrogation
Uracil analogs can be utilized as chemical probes to study biological processes involving nucleic acid metabolism and protein-RNA interactions. The butanoic acid linker in this compound could be used to attach reporter groups, such as fluorophores or affinity tags, enabling the tracking and isolation of interacting partners. Despite this potential, there is no specific information in the searched literature describing the synthesis or application of such probes derived from this compound. Research findings detailing its use to interrogate specific biological pathways, including target identification and mechanism of action studies, are not available.
Role in the Design and Development of Biosensors and Diagnostic Assays for Research Purposes
The specific recognition properties of uracil could be harnessed to develop biosensors for detecting complementary nucleobases, nucleic acid sequences, or proteins that bind to uracil. The butanoic acid group would facilitate the immobilization of the molecule onto sensor surfaces, such as electrodes or microarrays. While the concept of using nucleobase recognition in biosensing is established, the literature search did not reveal any instances where this compound was specifically employed for this purpose. Therefore, data on sensor performance, such as limits of detection, sensitivity, and selectivity, for biosensors based on this compound are not available.
Future Research Directions and Emerging Paradigms for 4 2,4 Dioxopyrimidin 1 Yl Butanoic Acid Studies
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Biological Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like 4-(2,4-Dioxopyrimidin-1-yl)butanoic acid. These computational tools can accelerate the drug discovery process by predicting the biological activities of novel molecules, thereby reducing costs and time. sciencedaily.comnih.gov
Furthermore, AI can assist in predicting drug-target interactions, which is a crucial step in understanding a compound's mechanism of action. By employing supervised and unsupervised learning algorithms, researchers can develop models to forecast the activity of this compound against various biological targets, guiding further experimental validation. nih.gov This data-driven approach streamlines the identification of lead compounds and helps in the design of molecules with desired pharmacological profiles. nih.govscitechdaily.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Biological Activity Prediction | Rapidly screen for potential anticancer, antiviral, or anti-inflammatory properties. nih.govnih.gov |
| De Novo Drug Design | Generate novel derivatives with improved binding affinity and selectivity. newswise.comkcl.ac.uk |
| Structure-Activity Relationship (SAR) Studies | Identify key molecular features responsible for biological activity to guide optimization. nih.gov |
| Physicochemical Property Prediction | Forecast solubility, stability, and other properties to assess drug-likeness. |
| Toxicity Prediction | Early identification of potential adverse effects to minimize late-stage failures. newswise.com |
Exploration of Novel Synthetic Strategies for Sustainable and Economical Production
The development of sustainable and cost-effective synthetic methods is paramount for the practical application of this compound. Modern synthetic chemistry is increasingly focused on "green" approaches that minimize waste, energy consumption, and the use of hazardous materials. actascientific.com
One promising strategy is the use of one-pot synthesis, where multiple reaction steps are carried out in a single reactor. actascientific.com This approach reduces the need for purification of intermediate compounds, thereby saving time, solvents, and resources. actascientific.com Multicomponent reactions, such as the Biginelli reaction, offer an efficient way to construct complex pyrimidine (B1678525) rings from simple precursors in a single step. chemijournal.com Researchers are exploring improved conditions for these reactions to achieve higher yields in shorter timeframes. chemijournal.com
| Synthetic Strategy | Advantages for this compound Production |
| One-Pot Synthesis | Reduces waste, saves energy, and lowers costs by minimizing purification steps. actascientific.com |
| Multicomponent Reactions | Enhances efficiency by forming complex structures from simple starting materials in a single step. chemijournal.com |
| Green Chemistry Protocols | Utilizes environmentally friendly solvents and reagents, reducing ecological impact. actascientific.com |
| Diversity-Oriented Synthesis | Facilitates the creation of chemical libraries for high-throughput screening and SAR studies. acs.org |
Discovery of Uncharted Biochemical Pathways and Molecular Targets for this compound
While uracil (B121893) derivatives are known to possess a broad spectrum of biological activities, including antiviral and antitumor effects, the specific biochemical pathways and molecular targets of many of these compounds, including this compound, remain to be fully elucidated. researchgate.netnih.gov Future research will focus on identifying these uncharted targets to better understand the compound's mechanism of action and to discover new therapeutic applications.
Given the structural similarity to the natural nucleobase uracil, a primary area of investigation would be its interaction with enzymes involved in nucleic acid metabolism. asianpubs.org Modifications at various positions of the pyrimidine ring can lead to compounds that inhibit key enzymes in viral replication or cancer cell proliferation. researchgate.net For example, some uracil derivatives function as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov
Another avenue of exploration is the compound's potential anti-inflammatory properties. nih.gov Numerous pyrimidine derivatives have demonstrated potent anti-inflammatory effects, and identifying the specific molecular targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes, could open up new therapeutic possibilities. nih.gov Molecular docking studies, combined with experimental assays, can be used to screen for binding affinity to a wide range of biological targets, helping to prioritize further investigation. actascientific.comnih.gov
| Potential Molecular Target Class | Rationale for Investigation | Example Targets |
| Nucleic Acid Metabolism Enzymes | Structural analogy to uracil suggests potential interference with DNA/RNA synthesis. asianpubs.org | DNA polymerase, RNA polymerase, Thymidylate synthase |
| Kinases | Many pyrimidine derivatives are known kinase inhibitors involved in cell signaling. | Cyclin-dependent kinases (CDKs), Tyrosine kinases |
| Histone Deacetylases (HDACs) | Uracil-based compounds have shown potential as HDAC inhibitors for cancer treatment. nih.gov | HDAC1, HDAC4 |
| Inflammatory Pathway Enzymes | The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs. nih.gov | Cyclooxygenase (COX-1, COX-2), Lipoxygenase |
| Viral Enzymes | Uracil analogues are a cornerstone of antiviral therapy. researchgate.net | Reverse transcriptase, Protease, Viral DNA polymerase |
Advanced Material Science Applications and Nanotechnology Integration
The unique structural features of uracil derivatives, such as their ability to form specific hydrogen bonds, make them attractive building blocks for the field of crystal engineering and material science. rsc.org The this compound molecule possesses both hydrogen bond donor and acceptor sites, allowing it to form predictable supramolecular structures. rsc.org
By controlling the intermolecular interactions, it may be possible to design materials with tailored properties. rsc.org Investigating the solid-state arrangement of this compound can provide insights into how functional groups influence crystal packing, stability, and solubility. rsc.org This knowledge can be applied to develop new functional materials, such as organic semiconductors or materials with specific optical properties. The carboxylic acid moiety also provides a handle for further functionalization or for anchoring the molecule to surfaces.
In the realm of nanotechnology, this compound could be integrated into nanocarriers for targeted drug delivery. By attaching the molecule to nanoparticles, it may be possible to improve its bioavailability and deliver it specifically to diseased tissues, such as tumors, thereby enhancing its therapeutic effect while minimizing side effects. Furthermore, its fluorescent properties, or those of its derivatives, could be exploited for bio-imaging applications. rsc.org
| Application Area | Potential Use of this compound |
| Crystal Engineering | Design of novel solid-state materials with predictable structures and properties based on hydrogen bonding. rsc.org |
| Functional Materials | Development of materials with specific electronic or optical properties. |
| Nanomedicine | Use as a component in targeted drug delivery systems to improve therapeutic outcomes. |
| Biomaterials | Incorporation into biocompatible materials for various biomedical applications. |
| Fluorescent Probes | Modification to create probes for biological imaging and sensing applications. rsc.org |
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research
The full potential of this compound can only be realized through collaborative, interdisciplinary research. The complexity of modern drug discovery and material science necessitates the integration of expertise from various fields. gsconlinepress.com
Chemists will be essential for developing novel, efficient, and sustainable synthetic routes. actascientific.comacs.org Biologists and pharmacologists will be needed to perform in vitro and in vivo studies to determine the compound's biological activity, mechanism of action, and therapeutic potential. nih.govresearchgate.net Computational scientists and bioinformaticians can employ AI and ML to predict properties, design new derivatives, and analyze large datasets. mdpi.comresearchgate.net Material scientists can explore its applications in crystal engineering and nanotechnology. rsc.org
Such collaborative efforts can create a synergistic environment where discoveries in one field can inform and accelerate progress in another. For example, biological screening results can guide chemists in designing more potent analogues, while computational models can help prioritize which compounds to synthesize and test. gsconlinepress.com Establishing networks and partnerships between academic institutions, research centers, and pharmaceutical industries will be crucial for translating fundamental research into tangible applications.
| Discipline | Contribution to Research |
| Organic Chemistry | Design and execute efficient and sustainable synthetic pathways. chemijournal.com |
| Medicinal Chemistry | Lead structure-activity relationship (SAR) studies and optimize for drug-like properties. gsconlinepress.com |
| Computational Chemistry & AI | Predict bioactivity, model drug-target interactions, and design novel molecules. mdpi.comarxiv.org |
| Molecular & Cell Biology | Elucidate biological mechanisms of action and identify molecular targets. nih.gov |
| Pharmacology | Evaluate in vivo efficacy and pharmacokinetic properties in animal models. |
| Material Science | Investigate solid-state properties and develop applications in nanotechnology and crystal engineering. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
